molecular formula C8H13BrO3 B6221993 methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate CAS No. 2758005-46-6

methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate

Cat. No. B6221993
CAS RN: 2758005-46-6
M. Wt: 237.1
InChI Key:
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Description

Methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate, also known as MBOA, is a brominated phenolic compound belonging to the family of brominated phenols. It is a colorless liquid with a strong, unpleasant odor and is used as a flame retardant in many industrial applications. MBOA has been studied extensively in recent years due to its potential applications in the fields of medicine and pharmacology.

Scientific Research Applications

Methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate has been studied extensively in the fields of medicine and pharmacology due to its potential applications. It has been used to study the effects of oxidative stress on cells and tissues, as well as its potential as an anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

Methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate has been shown to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also has the ability to inhibit the activity of enzymes involved in the production of ROS and RNS. Additionally, methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7.
Biochemical and Physiological Effects
methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to inhibit the growth of tumors. It has also been shown to have neuroprotective effects, as well as to improve cognitive function.

Advantages and Limitations for Lab Experiments

Methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate is a relatively stable compound, making it suitable for use in lab experiments. It has also been shown to be non-toxic in animal models, making it safe to use in experiments. However, it is not water-soluble, making it difficult to use in aqueous solutions. Additionally, its strong odor can be a nuisance in the lab.

Future Directions

The potential future directions of research involving methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate include further studies of its anti-cancer properties, as well as its potential use in the treatment of neurological disorders. Additionally, research into its potential effects on the cardiovascular and endocrine systems is also of interest. Finally, further studies into its biochemical and physiological effects, as well as its mechanism of action, are necessary in order to fully understand the compound.

Synthesis Methods

Methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate can be synthesized from the reaction of bromoacetic acid and 3-bromo-2-methyl-1-phenyl-1-propanol in aqueous solution. The reaction is carried out in aqueous solution at a temperature of 80°C for 16 hours. The product is then isolated by distillation and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate involves the reaction of 3-bromomethyltetrahydrofuran with methyl 2-bromoacetate, followed by hydrolysis and esterification.", "Starting Materials": [ "3-bromomethyltetrahydrofuran", "methyl 2-bromoacetate", "sodium hydroxide", "water", "sulfuric acid", "sodium chloride", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: 3-bromomethyltetrahydrofuran is reacted with methyl 2-bromoacetate in the presence of sodium hydroxide and water to form methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate.", "Step 2: The reaction mixture is then hydrolyzed with sulfuric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then esterified with methanol in the presence of sulfuric acid to form methyl 2-[3-(bromomethyl)oxolan-3-yl]acetate.", "Step 4: The crude product is purified by extraction with ethyl acetate, washing with water, drying over magnesium sulfate, and evaporation of the solvent to yield the final product." ] }

CAS RN

2758005-46-6

Molecular Formula

C8H13BrO3

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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